molecular formula C23H28N4O2 B11205879 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-3-carboxamide

Cat. No.: B11205879
M. Wt: 392.5 g/mol
InChI Key: BUPXCOQTFUZOES-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.

    Addition: Addition reactions can take place with electrophiles like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis. Additionally, its analgesic properties are attributed to its ability to modulate pain signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE include other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOHEPTYL-3-PIPERIDINECARBOXAMIDE lies in its specific molecular structure, which allows for enhanced biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-3-carboxamide

InChI

InChI=1S/C23H28N4O2/c28-23(26-17-9-3-1-2-4-10-17)16-8-7-13-27(14-16)22-21-20(24-15-25-22)18-11-5-6-12-19(18)29-21/h5-6,11-12,15-17H,1-4,7-10,13-14H2,(H,26,28)

InChI Key

BUPXCOQTFUZOES-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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